molecular formula C17H16O3 B028998 Benzyl 2-oxo-4-phenylbutanoate CAS No. 84688-29-9

Benzyl 2-oxo-4-phenylbutanoate

Cat. No. B028998
CAS RN: 84688-29-9
M. Wt: 268.31 g/mol
InChI Key: PUVAQZVULKCPHQ-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-4-phenylbutanoate is a chemical compound with the molecular formula C17H16O3. It is an aliphatic α-ketoester . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing ethyl 2-oxo-4-phenylbutanoate involves reacting beta-halogeno ethylbenzene with magnesium in a first aprotic solvent to obtain a Grignard solution containing a Grignard reagent .


Molecular Structure Analysis

The molecular structure of Benzyl 2-oxo-4-phenylbutanoate can be represented by the InChI string: InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2.


Chemical Reactions Analysis

New nickel- and palladium-containing catalysts for reductive N-alkylation of α-alanyl-α-proline dipeptide with ethyl 2-oxo-4-phenylbutanoate have been investigated . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate by Saccharomyces cerevisiae has also been reported .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2-oxo-4-phenylbutanoate is 268.31 g/mol. More detailed physical and chemical properties were not found in the search results.

Relevant Papers The relevant papers retrieved discuss the synthesis of similar compounds , the use of new catalysts for reductive N-alkylation , and the effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate .

Scientific Research Applications

Production of ACE Inhibitors

Benzyl 2-oxo-4-phenylbutanoate is a key precursor in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescription drugs used for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Synthesis of Anti-Hypertension Drugs

Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of various anti-hypertension drugs, is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process has been used to produce drugs that help in decreasing blood pressure .

Bioreductive Preparation

The bioreductive preparation of ACE inhibitors precursor ®-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives . This process involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases .

Production of Pril Drugs

®-2-hydroxy-4-phenylbutanoate esters (OPBE), one class of chiral alcohols, are important precursors for the production of serials of angiotensin-converting enzymes (ACE) inhibitors, generally named as pril drugs (benazepril, cilazapril, quinapril, and ramipril), possessing (S)-homophenylalanine moiety as pharmacophore .

Asymmetric Reduction of OPBE

The asymmetric reduction of OPBE to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent . This process is reported to be an attractive way to produce optically active ®-HPBE .

Interface Bioreactor Applications

Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB] is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process has been used to produce drugs that help in decreasing blood pressure .

properties

IUPAC Name

benzyl 2-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVAQZVULKCPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593196
Record name Benzyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxo-4-phenylbutanoate

CAS RN

84688-29-9
Record name Benzyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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